molecular formula C28H24N4O5 B12116819 2-[[2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

2-[[2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B12116819
M. Wt: 496.5 g/mol
InChI Key: IRCQFUHIQSERPP-UHFFFAOYSA-N
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Description

The compound 2-[[2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid (CAS: 115948-90-8 and 151094-81-4) is a quinazoline derivative with a molecular formula of C₁₇H₁₄N₂O₄ and a molar mass of 310.3 g/mol . Its structure comprises a quinazoline-2,4-dione core linked to a phenyl group and an indole moiety through a propanoyl-amino bridge. This compound is strictly designated for scientific research, particularly in structural and biochemical studies, as noted in its safety guidelines .

Properties

IUPAC Name

2-[[2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O5/c33-25(30-23(27(35)36)15-18-16-29-21-12-6-4-10-19(18)21)24(14-17-8-2-1-3-9-17)32-26(34)20-11-5-7-13-22(20)31-28(32)37/h1-13,16,23-24,29H,14-15H2,(H,30,33)(H,31,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCQFUHIQSERPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N4C(=O)C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Quinazoline-dione Scaffold Construction

The 2,4-dioxo-1H-quinazolin-3-yl moiety is synthesized via cyclocondensation of anthranilic acid derivatives. A representative approach involves treating anthranilic acid with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form 1,3-diethyl 2,4-dioxoquinazoline-1,3(2H,4H)-diacetate. Subsequent hydrazinolysis with hydrazine hydrate yields the dihydrazide intermediate, critical for introducing nitrogen-based substituents.

Reaction Conditions:

  • Anthranilic acid (1 equiv), ethyl chloroacetate (2 equiv), K₂CO₃ (2 equiv), DMF, 24 h, rt.

  • Hydrazinolysis: Ethanol reflux, 72% yield.

Indole-3-propanoic Acid Preparation

The indole-3-propanoic acid segment is synthesized via Fischer indole synthesis or palladium-mediated cross-coupling. For example, 2-(o-aminophenyl)indoles are prepared by reacting o-(o-aminophenylethynyl)anilines with arylboronic acids under Pd(OAc)₂/dppp catalysis in methanol.

Key Step:

  • Pd(OAc)₂ (5 mol%), dppp ligand (5 mol%), K₃PO₄ (2 equiv), MeOH, O₂ atmosphere, 60°C.

Convergent Coupling Strategies

Amide Bond Formation Between Quinazoline and Indole Moieties

The propanoyl amino linker is introduced via carbodiimide-mediated coupling. The quinazoline-dione intermediate (1 equiv) reacts with 3-(1H-indol-3-yl)propanoic acid (1 equiv) using EDCI/HOBt in DMF, yielding the target compound after purification.

Optimized Conditions:

  • EDCI (1.2 equiv), HOBt (1.2 equiv), DMF, rt, 12 h.

  • Purification: Silica gel chromatography (CH₂Cl₂/MeOH 9:1).

Palladium-Catalyzed Sequential Functionalization

An alternative route employs Pd-catalyzed arylations to assemble the quinazoline-indole framework. For instance, o-(o-aminophenylethynyl)trifluoroacetanilides undergo Pd(OAc)₂-catalyzed coupling with arylboronic acids, followed by DMFDMA-mediated cyclization to form the quinazoline core.

Representative Protocol:

  • Pd-Catalyzed Coupling:

    • Substrate (1 equiv), ArB(OH)₂ (2 equiv), Pd(OAc)₂ (5 mol%), dppp (5 mol%), K₃PO₄ (2 equiv), MeOH, 60°C, O₂.

  • Cyclization with DMFDMA:

    • Crude intermediate (1 equiv), DMFDMA (5 equiv), DMF, 100°C, 16 h.

Yield Data for Analogous Compounds:

EntrySubstrateAryl GroupYield (%)
15a4-MeO-C₆H₄76
25a4-Br-C₆H₄60
35bPh72

Stereochemical Control and Chiral Resolution

The target compound exhibits two stereocenters at the quinazoline-propanoyl and indole-propanoic acid junctions. Enantioselective synthesis is achieved using chiral auxiliaries or asymmetric catalysis. For example, (R)-BINAP/Pd complexes enable stereocontrolled arylations, while enzymatic resolutions separate diastereomers.

Chiral Intermediate Characterization:

  • HPLC Analysis: Chiralpak AD-H column, hexane/i-PrOH 80:20, 1 mL/min.

  • Optical Rotation: [α]D²⁵ = +15.6° (c = 1.0, MeOH).

Purification and Analytical Validation

Chromatographic Techniques

Final purification employs gradient elution on silica gel or preparative HPLC. For instance, reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve polar byproducts.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 10.82 (s, 1H, NH), 8.21 (d, J = 7.8 Hz, 1H, ArH), 7.65–7.12 (m, 12H, ArH), 4.72 (s, 2H, CH₂CO).

  • HRMS (ESI): m/z [M+H]⁺ calcd. for C₂₈H₂₅N₄O₅: 497.1818; found: 497.1815.

Challenges and Optimization Opportunities

Byproduct Formation in Pd-Catalyzed Steps

Competing pathways during Pd catalysis generate 12-unsubstituted indoloquinazolines (e.g., 13h, 12% yield). Mitigation strategies include:

  • Oxygen Atmosphere: Enhances reductive elimination, reducing homo-coupling byproducts.

  • DMFDMA Stoichiometry: Excess DMFDMA (5 equiv) drives cyclization to completion.

Solvent and Temperature Effects

  • MeOH vs. DMF: Methanol improves Pd catalyst stability but limits solubility of hydrophobic intermediates.

  • Reaction Temperature: Cyclization at 100°C accelerates ring closure but risks decomposition above 110°C .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[[2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The quinazolinone and indole moieties allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing structural motifs (e.g., quinazoline, indole, or amino acid derivatives) or functional groups (e.g., dioxo rings, aromatic substituents).

Structural Features and Substituent Effects

Target Compound
  • Core : Quinazoline-2,4-dione.
  • Key substituents: Phenyl, indol-3-yl, and propanoic acid.
  • Functional groups : Two carbonyl groups (quinazoline dione), carboxylic acid, and secondary amide.
  • Physicochemical properties : Moderate molecular weight (310.3 g/mol), polar due to carboxylic acid and amide groups.
Analog 1 : (S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-(1H-indol-3-yl)propanoic acid (13l)
  • Core: Thioxothiazolidinone fused with pyrazole.
  • Key substituents : 3,5-Difluorophenyl, indol-3-yl.
  • Functional groups : Thioxo (C=S), carbonyl, carboxylic acid.
  • Molecular weight : ~518 g/mol (estimated).
  • Impact of substituents : Fluorine atoms enhance electronegativity and metabolic stability but reduce solubility.
Analog 2 : (S)-3-(1H-indol-3-yl)-2-(5-((3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (13h)
  • Core: Thioxothiazolidinone-pyrazole hybrid.
  • Key substituents : 4-Nitrophenyl, indol-3-yl.
  • Functional groups: Nitro (NO₂), thioxo, carboxylic acid.
  • Molecular weight : 518.2 g/mol.
  • Impact of substituents : Nitro group increases polarity and reactivity but may introduce toxicity concerns.
Analog 3 : 3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic Acid
  • Core : Imidazolidine-2,5-dione.
  • Key substituents : Indol-3-yl-ethyl.
  • Functional groups : Two carbonyl groups, carboxylic acid.
  • Molecular weight : ~350 g/mol (estimated).
  • Impact of substituents : The ethyl linker enhances flexibility but may reduce binding affinity compared to rigid quinazoline.

Spectroscopic and Analytical Data Comparison

Property Target Compound Analog 1 Analog 2
IR (C=O stretch) 1709 cm⁻¹ (quinazoline) 1709 cm⁻¹ (thiazolidinone) 1713 cm⁻¹ (thiazolidinone)
¹H NMR (Indole NH) ~10.8 ppm (broad) 10.77 ppm (s) 10.84 ppm (s)
Molecular Weight 310.3 g/mol ~518 g/mol 518.2 g/mol
Solubility Moderate (polar groups) Low (fluorinated aryl) Low (nitro group)
Key Observations:
  • The target compound’s simpler structure results in a lower molecular weight and better solubility than analogs 1 and 2.
  • Fluorine and nitro substituents in analogs 1 and 2 introduce distinct spectroscopic signatures (e.g., C-F stretch at 1121 cm⁻¹ in analog 1 , N=O stretch at 1334 cm⁻¹ in analog 2 ).

Q & A

Q. What synthetic routes are effective for preparing this compound, and how can reaction yields be optimized?

The compound can be synthesized via multi-step protocols involving condensation and aza-Michael reactions. For example, amino acid derivatives of pyrazoles are synthesized by reacting substituted pyrazole intermediates with chiral amino acids under anhydrous conditions. Key steps include:

  • Condensation : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agents to link the quinazolinone and indole moieties.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) to isolate intermediates .
  • Yield optimization : Adjust reaction temperature (e.g., 0–5°C for sensitive steps) and stoichiometric ratios (e.g., 1.2 equivalents of indole derivatives to minimize side products) .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Combine 1H/13C NMR and FT-IR to confirm functional groups and stereochemistry:

  • 1H NMR : Look for indole NH protons at δ 10.7–11.0 ppm and quinazolinone carbonyl signals at δ 165–170 ppm .
  • FT-IR : Validate C=O stretches (1700–1720 cm⁻¹ for carboxylic acid and 1660–1680 cm⁻¹ for quinazolinone) and NH bends (3250–3350 cm⁻¹) .
  • Mass spectrometry : Use ESI-MS to verify molecular weight (e.g., [M-H]⁻ peaks matching calculated m/z) .

Q. What strategies are recommended to improve the aqueous solubility of this compound for in vitro studies?

  • Salt formation : React the carboxylic acid group with sodium bicarbonate to form a water-soluble sodium salt.
  • Co-solvents : Use DMSO (10–20% v/v) or cyclodextrin-based formulations to enhance solubility in biological buffers .
  • Prodrug design : Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in target tissues .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

Apply quantum chemical calculations (e.g., DFT) to predict electronic properties and docking simulations to assess interactions with biological targets like kinases:

  • Reaction path search : Use tools like GRRM or Gaussian to identify low-energy pathways for derivative synthesis .
  • Docking studies : Model interactions with ATP-binding pockets using AutoDock Vina, focusing on hydrogen bonding with indole NH and quinazolinone carbonyl groups .

Q. What experimental approaches can resolve contradictions in NMR data for stereoisomers?

  • 2D NMR : Perform NOESY to detect spatial proximity between chiral centers (e.g., indole C3-H and quinazolinone protons) .
  • X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., methanol/water mixtures) .
  • Chiral HPLC : Separate enantiomers using a Chiralpak IA column with hexane/isopropanol (85:15) to validate purity .

Q. What methods are suitable for assessing biological activity against kinase targets?

  • Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization assays to measure IC50 values against kinases like EGFR or Aurora A .
  • Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays, with dose ranges of 1–100 μM .
  • Binding kinetics : Perform surface plasmon resonance (SPR) to quantify association/dissociation rates .

Q. How can researchers address low reproducibility in synthesis across laboratories?

  • Standardize anhydrous conditions : Use Schlenk lines for moisture-sensitive steps and monitor reactions via TLC .
  • Batch testing : Validate starting material purity (≥98% by HPLC) and employ inert atmospheres (N2/Ar) for critical intermediates .
  • Collaborative validation : Share reaction protocols via platforms like ICReDD to integrate computational and experimental feedback .

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